molecular formula C22H52Cl2N2P2Ru B3089569 Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) CAS No. 1196147-60-0

Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II)

Cat. No. B3089569
CAS RN: 1196147-60-0
M. Wt: 578.6 g/mol
InChI Key: NSPIEVFIMGNWDW-UHFFFAOYSA-L
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Description

“Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II)” is a chemical compound with the CAS Number 1196147-60-0 . It is often used for research purposes .

Scientific Research Applications

Electrochemical Applications

Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) and similar ruthenium complexes are known for their electrochemical activity. Ruthenium complexes with a divalent ruthenium center, Ru 2+, are significant in this context. For instance, ruthenium complexes have been used for the electrochemical detection of tadalafil, demonstrating a linear detection range and effective sensitivity (Abu-Nameh, 2020).

Catalytic Applications

These ruthenium complexes play a crucial role in catalysis. For example, they have been used in the hydroformylation of propene, where they act as catalysts under mild pressure conditions. Interestingly, during these reactions, other complexes form alongside the main products, showcasing the dynamic behavior of these compounds in catalytic processes (Srivastava et al., 2003).

Structural Analysis

Understanding the structure of these ruthenium complexes is also a significant area of research. Detailed structural analyses have been conducted, such as X-ray crystallography, to determine their molecular configurations. This understanding is crucial for tailoring these complexes for specific applications (Manoli et al., 1974).

Biomedical Applications

In the biomedical field, some ruthenium complexes have been investigated for their potential in disease diagnosis and treatment. For example, the aggregation-induced electrochemiluminescence (AIECL) behavior of certain ruthenium complexes has been studied for identifying nucleic acids, which can be crucial in molecular sensors and cancer diagnosis (Lu et al., 2020).

Safety and Hazards

“Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II)” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It should be handled under inert gas and should not be allowed to contact with air . In case of skin contact, it’s advised to immediately wash with water and soap and rinse thoroughly . If it gets in the eyes, rinse cautiously with water for several minutes . If symptoms persist after exposure, consult a doctor .

properties

IUPAC Name

3-ditert-butylphosphanylpropan-1-amine;dichlororuthenium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H26NP.2ClH.Ru/c2*1-10(2,3)13(9-7-8-12)11(4,5)6;;;/h2*7-9,12H2,1-6H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPIEVFIMGNWDW-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(CCCN)C(C)(C)C.CC(C)(C)P(CCCN)C(C)(C)C.Cl[Ru]Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H52Cl2N2P2Ru
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II)

CAS RN

1196147-60-0
Record name (OC-6-13)-Bis[3-[bis(1,1-dimethylethyl)phosphino-κP]-1-propanamine-κN]dichlororuthenium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196147-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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